molecular formula C13H21N B12350276 3,12-Tridecadienenitrile CAS No. 124071-42-7

3,12-Tridecadienenitrile

Cat. No.: B12350276
CAS No.: 124071-42-7
M. Wt: 191.31 g/mol
InChI Key: DBWSGRFEGVADLQ-ZHACJKMWSA-N
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Description

Contextualization of 3,12-Tridecadienenitrile within Unsaturated Nitrile Chemistry

This compound is an organic compound classified as an unsaturated nitrile. epa.gov Its chemical structure is characterized by a thirteen-carbon chain containing two double bonds (diene) and a nitrile functional group (-C≡N). epa.govscent.vn The presence of these features places it within the broader family of unsaturated nitriles, which are noted for their diverse applications, particularly in the fragrance and flavor industries. scribd.comepo.orggoogleapis.com The specific locations of the double bonds at the 3rd and 12th positions, along with the nitrile group, impart distinct chemical and sensory properties to the molecule. scent.vn

The molecular formula of this compound is C13H21N, and it has a molecular weight of approximately 191.32 g/mol . epa.govnih.gov Like other nitriles, it can exist in different isomeric forms, specifically as (3E) and (3Z) isomers, which denote the stereochemistry around the double bond at the third position. chemspider.comchemicalbook.comflavscents.com These isomers, while sharing the same molecular formula, can exhibit different physical and sensory characteristics.

The compound is recognized for its complex odor profile, which includes citrus, fresh, floral, aldehydic, and waxy notes. scent.vn This olfactory complexity is a key driver of its use as a fragrance ingredient. epa.gov Its physical properties, such as a high boiling point and low vapor pressure, are also important considerations for its application in various consumer products. scent.vn

Historical Trajectory and Evolution of Research on this compound

Over the years, research has focused on the safety and regulatory aspects of this compound. The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments of the compound, which are crucial for its continued use in consumer products. clintox.orgresearchgate.net These assessments are part of a broader effort to ensure the safety of fragrance ingredients. researchgate.netresearchgate.net

Patents related to fragrance compositions often list this compound as a component, indicating its established role in the creation of various scents. scribd.comgoogleapis.comgoogle.com These documents highlight its utility in combination with other aroma chemicals to achieve specific fragrance profiles. epo.orggoogleapis.com

Contemporary Research Challenges and Prospective Avenues for this compound Studies

Current research on this compound is largely driven by the need to meet evolving regulatory standards and a deeper understanding of its biological and environmental fate. A primary challenge lies in the continuous evaluation of its safety profile, including potential for skin sensitization and other toxicological endpoints. clintox.orgresearchgate.net As analytical techniques become more sophisticated, there is an ongoing need to refine these safety assessments.

A prospective avenue for research is the exploration of more sustainable and efficient synthesis methods for this compound. Green chemistry principles could be applied to reduce the environmental impact of its production.

Another area of potential research is its biodegradability and environmental persistence. Understanding how this compound breaks down in the environment is crucial for a complete life-cycle assessment of this widely used fragrance ingredient.

Data Tables

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number134769-33-8 epa.gov
Molecular FormulaC13H21N epa.gov
Molecular Weight191.32 g/mol epa.gov
IUPAC NameTrideca-3,12-dienenitrile epa.gov

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Boiling Point (estimated)276°C scent.vn
Vapor Pressure (estimated at 20°C)0.0003 hPa scent.vn
Odor ProfileCitrus, fresh, floral, aldehydic, waxy, sweet, fruity, green, fatty, orange scent.vn

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124071-42-7

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

(3E)-trideca-3,12-dienenitrile

InChI

InChI=1S/C13H21N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,10-11H,1,3-9,12H2/b11-10+

InChI Key

DBWSGRFEGVADLQ-ZHACJKMWSA-N

Isomeric SMILES

C=CCCCCCCC/C=C/CC#N

Canonical SMILES

C=CCCCCCCCC=CCC#N

Origin of Product

United States

Synthetic Methodologies for 3,12 Tridecadienenitrile

Green Chemistry Principles in 3,12-Tridecadienenitrile Synthesis

The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact and enhance safety and efficiency. journals.co.za The synthesis of this compound can be designed or optimized to align with these principles, from the choice of starting materials to the catalytic systems and reaction conditions employed.

A primary green consideration is waste prevention . journals.co.za Traditional multi-step syntheses often generate significant chemical waste. A convergent approach using cross-metathesis, as proposed for this compound, inherently reduces the number of steps and, consequently, the waste produced. researchgate.net

Atom economy , which measures the efficiency of a reaction in converting reactants to the final product, is another key principle. journals.co.za Olefin metathesis reactions, particularly cross-metathesis where ethene is a volatile by-product, can exhibit high atom economy as the majority of the atoms from the reactants are incorporated into the desired product. organic-chemistry.org

The use of catalysis over stoichiometric reagents is a cornerstone of green chemistry. journals.co.za The proposed synthesis of this compound heavily relies on ruthenium-based metathesis catalysts, such as Grubbs' catalysts. organic-chemistry.org These catalysts are used in small quantities and can facilitate a large number of turnovers, significantly reducing waste compared to stoichiometric reactions. researchgate.net

Designing less hazardous chemical syntheses involves selecting reagents and reaction pathways that minimize toxicity. journals.co.za For the nitrile functional group introduction, traditional methods often involve highly toxic cyanide salts. Greener alternatives include the synthesis of nitriles from aldehydes using less hazardous reagents and catalysts. For instance, the use of iron oxide nanoparticles to catalyze the aerobic oxidation of aldehydes to nitriles in the presence of aqueous ammonia (B1221849) presents a more environmentally benign route. rsc.org

The principle of using renewable feedstocks is also highly relevant. journals.co.za The starting materials for the synthesis of this compound, such as undec-1-ene and acrylonitrile (B1666552), can potentially be derived from biorenewable sources. For example, long-chain alkenes can be obtained from the cracking of vegetable oils, and acrylonitrile can be synthesized from biomass-derived intermediates. ifpenergiesnouvelles.fr

Furthermore, the choice of safer solvents and auxiliaries is critical. journals.co.za While many metathesis reactions are performed in chlorinated solvents, research is ongoing to utilize greener solvents. Water has been explored as a medium for some copper-catalyzed reactions for nitrile synthesis, which significantly reduces the environmental impact. beilstein-journals.org Deep eutectic solvents (DESs) also offer a non-toxic, biodegradable, and low-cost alternative for certain synthetic steps, such as the conversion of aldehydes to nitriles. organic-chemistry.org

The following table summarizes the application of green chemistry principles to the proposed synthesis of this compound:

Green Chemistry PrincipleApplication in this compound Synthesis
Waste Prevention Convergent synthesis using cross-metathesis reduces the number of steps and by-products.
Atom Economy Olefin metathesis offers high atom economy, with ethene as the main by-product.
Less Hazardous Synthesis Avoiding highly toxic cyanide salts by employing alternative nitrile synthesis methods from aldehydes.
Use of Catalysis Employment of highly efficient ruthenium metathesis catalysts and other metal-based or biocatalytic systems.
Use of Renewable Feedstocks Potential to source starting alkenes and nitriles from biomass.
Safer Solvents Exploring the use of water or deep eutectic solvents in certain reaction steps.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient, reflecting the broader shift towards environmentally responsible practices in the chemical industry.

Interactive Data Tables

Table 1: Illustrative Cross-Metathesis Reaction for this compound Synthesis

This table outlines a plausible set of reactants and conditions for the synthesis of this compound via cross-metathesis. The specific catalyst and conditions would be subject to optimization in a laboratory setting.

Reactant 1Reactant 2CatalystSolventTemperature (°C)Product
1-UndeceneAcrylonitrileGrubbs' 2nd Gen. CatalystDichloromethane40-50This compound

Table 2: Comparison of Nitrile Synthesis Methods from Aldehydes

This table compares different catalytic methods for the synthesis of nitriles from aldehydes, which represents a greener alternative to traditional methods for introducing the nitrile group.

Catalytic SystemAldehyde SubstrateNitrogen SourceSolventKey Advantages
Nanoscale Fe2O3Various aromatic & aliphaticAqueous AmmoniaWaterEnvironmentally benign, reusable catalyst
Choline Chloride-Urea (DES)Aromatic & aliphaticHydroxylamine HClSolvent-freeLow cost, biodegradable, high atom economy
Copper(II) AcetateVarious aromatic & aliphaticAmmonium AcetateLigand-freeCommercially available, non-toxic catalyst

Chemical Reactivity and Transformation of 3,12 Tridecadienenitrile

Mechanistic Investigations of Reactions Involving 3,12-Tridecadienenitrile

Specific mechanistic studies on this compound are not extensively documented in publicly available literature. However, the reaction mechanisms can be inferred from the well-established reactivity of nitriles and isolated dienes. The nitrile group's carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orgebsco.com The alkene moieties, being electron-rich due to the π-bonds, are prone to attack by electrophiles. chemistrynotmystery.comlibretexts.org Mechanistic pathways for reactions involving this compound would therefore follow the established patterns of nucleophilic addition to nitriles and electrophilic addition to alkenes.

Reactivity of the Nitrile Functional Group in this compound

The nitrile group is a versatile functional group that undergoes a variety of transformations. ebsco.com The carbon-nitrogen triple bond is polar, with the carbon atom bearing a partial positive charge, making it an electrophilic center. libretexts.org

The electrophilic carbon of the nitrile group is a target for a wide range of nucleophiles. wikipedia.orgucalgary.ca Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the nitrile to form imine anions, which are then hydrolyzed to produce ketones. libretexts.orgchemistrysteps.com Weaker nucleophiles, like water and alcohols, typically require acid catalysis to protonate the nitrogen atom, thereby increasing the electrophilicity of the nitrile carbon. ucalgary.ca

Table 1: Examples of Nucleophilic Addition Reactions to Nitriles

NucleophileReagent ExampleIntermediateFinal Product
Grignard ReagentEthylmagnesium bromide (CH₃CH₂MgBr)Imine saltKetone
OrganolithiumMethyllithium (CH₃Li)Imine saltKetone
HydrideLithium aluminum hydride (LiAlH₄)Imine anionPrimary amine
HydroxideSodium hydroxide (NaOH)ImidateCarboxylate salt
Water (acid-catalyzed)H₂O, H₂SO₄Imidic acidCarboxylic acid

Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction proceeds through the nucleophilic addition of hydride ions. libretexts.org Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can achieve a partial reduction to an imine, which upon hydrolysis yields an aldehyde. libretexts.org

Hydrolysis of the nitrile group can be performed under either acidic or basic conditions to yield a carboxylic acid. chemistrysteps.comlumenlearning.com The reaction proceeds via an amide intermediate, which is subsequently hydrolyzed. chemistrysteps.comlibretexts.org

Table 2: Reduction and Hydrolysis Reactions of Nitriles

ReactionReagentsIntermediateFinal Product
Reduction (Strong)1. LiAlH₄, 2. H₂OImine anionPrimary amine
Reduction (Mild)1. DIBAL-H, 2. H₂OImineAldehyde
Acidic HydrolysisH₂SO₄, H₂O, heatAmideCarboxylic acid
Basic HydrolysisNaOH, H₂O, heatAmideCarboxylate salt

Reactivity of the Alkene Moieties in this compound

The two double bonds in this compound are isolated, meaning they are separated by more than one single bond. As a result, they react independently, much like simple alkenes. chemistrynotmystery.comlibretexts.org

The π-bonds of the alkene moieties are electron-rich and readily undergo electrophilic addition reactions. chemistrynotmystery.comlibretexts.org Reagents such as hydrogen halides (HX), halogens (X₂), and water (in the presence of an acid catalyst) can add across the double bonds. libretexts.orglibretexts.org These reactions typically proceed through a carbocation intermediate. msu.edu For a non-conjugated diene like this compound, the addition at one double bond does not influence the reactivity of the other. chemistrynotmystery.comlibretexts.org With one equivalent of an electrophilic reagent, a mixture of products with addition at either the 3- or 12-position would be expected.

Table 3: Common Electrophilic Addition Reactions to Alkenes

ReagentProduct TypeComments
HBrBromoalkaneFollows Markovnikov's rule
Cl₂DichloroalkaneAnti-addition is often observed
H₂O / H₂SO₄AlcoholFollows Markovnikov's rule
H₂ / Pd/CAlkaneSyn-addition

While conjugated dienes are well-known to participate in concerted cycloaddition reactions like the Diels-Alder reaction, the isolated diene system in this compound would not undergo such reactions in a concerted fashion. libretexts.org However, it is possible for the nitrile group or the alkene moieties to participate in other types of cycloadditions, such as 1,3-dipolar cycloadditions. For instance, nitrile oxides can react with alkenes to form isoxazolines. nih.govmdpi.com Intramolecular cycloadditions could potentially occur if the chain length and geometry are favorable, but this is less common for long, flexible chains.

Polymerization Potential of the Unsaturated Linkages

The two carbon-carbon double bonds in this compound offer the potential for this molecule to act as a monomer in polymerization reactions. The reactivity in such processes is largely dependent on the type of polymerization initiated.

In principle, this compound could undergo addition polymerization, a process where monomers add to one another in such a way that the polymer contains all the atoms of the monomer unit. purdue.edulibretexts.org This is a common reaction for compounds containing carbon-carbon double bonds. libretexts.org The polymerization can be initiated through various mechanisms, including free-radical, cationic, or anionic pathways.

Free-Radical Polymerization: This is a common method for polymerizing alkenes. purdue.edu The reaction is initiated by a species with an unpaired electron (a free radical), which attacks the double bond, leading to the formation of a new radical that can then propagate by reacting with subsequent monomer units. libretexts.org For this compound, a radical initiator would likely attack one of the double bonds, initiating a chain-growth process. Given the presence of two double bonds, cross-linking between polymer chains is a possibility, which would lead to the formation of a thermoset polymer network.

Ionic Polymerization: Both cationic and anionic polymerization are also possibilities, although they are typically more sensitive to the specific structure of the alkene and the reaction conditions. Cationic polymerization is initiated by an electrophile, while anionic polymerization is initiated by a nucleophile. The presence of the electron-withdrawing nitrile group might influence the feasibility of these pathways.

It is important to note that the nitrile group itself can also participate in polymerization under certain conditions, although this is less common for aliphatic nitriles compared to the polymerization of the alkene functionalities. researchgate.netresearchgate.net

Table 1: Potential Polymerization Reactions of this compound

Polymerization TypeInitiator TypePotential Product Characteristics
Addition Polymerization (Radical)Peroxides, Azo compoundsLinear or cross-linked polymer
Addition Polymerization (Cationic)Strong acids, Lewis acidsPotentially branched polymers
Addition Polymerization (Anionic)Organometallic compoundsMay be less favored due to nitrile group

Derivatization Strategies for this compound

Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a particular application, such as enhancing its detectability for analysis or for studying its biological activity.

For analytical purposes, such as in gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization is often employed to improve the volatility, thermal stability, or detector response of an analyte. sigmaaldrich.com The functional groups in this compound that are amenable to derivatization are the carbon-carbon double bonds and the nitrile group.

Derivatization of the Double Bonds: The double bonds can be derivatized through various addition reactions. For example, halogenation (with bromine or iodine) or epoxidation can introduce new functional groups that may be more readily detected.

Derivatization of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. wikipedia.orgcommonorganicchemistry.comlibretexts.orglibretexts.org These derivatives can then be further reacted to attach chromophores or fluorophores for enhanced UV or fluorescence detection in HPLC. For GC analysis, the nitrile can be converted to an ester, which may have more favorable chromatographic properties. sinica.edu.tw For instance, reaction with an alcohol in the presence of an acid catalyst can yield an ester. chemistrysteps.com

Table 2: Potential Derivatization Strategies for Analytical Enhancement

Target Functional GroupDerivatization ReactionResulting DerivativeAnalytical Advantage
Carbon-Carbon Double BondsHalogenation (e.g., with Br₂)DibromoalkaneIncreased molecular weight for MS detection
Carbon-Carbon Double BondsEpoxidation (e.g., with m-CPBA)EpoxideAltered polarity for chromatographic separation
Nitrile GroupAcid/Base HydrolysisCarboxylic AcidCan be further derivatized for UV/fluorescence detection
Nitrile GroupPartial HydrolysisAmideCan be derivatized for HPLC analysis chemistrysteps.comresearchgate.net
Nitrile GroupAlcoholysis (Pinner reaction)EsterImproved volatility for GC analysis sinica.edu.tw

Structure-activity relationship (SAR) studies involve synthesizing a series of structurally related compounds (analogs or derivatives) and evaluating their biological activity to understand which parts of the molecule are important for its effects. nih.govnih.gov For this compound, derivatization for SAR studies would involve systematically modifying the structure to probe the importance of the nitrile group, the double bonds, and the long aliphatic chain.

The nitrile group is a common pharmacophore in many biologically active compounds and can participate in hydrogen bonding and other polar interactions. nih.govnih.gov Its importance could be investigated by converting it to other functional groups such as an amide, a carboxylic acid, an amine (via reduction), or a ketone (via Grignard reaction followed by hydrolysis). libretexts.orglibretexts.org

The position and geometry of the double bonds could also be critical for biological activity. Derivatives could be synthesized where the double bonds are moved to different positions, or their stereochemistry is changed (e.g., from cis to trans). The double bonds could also be saturated (hydrogenated) to produce the corresponding saturated nitrile.

Table 3: Synthetic Derivatization for Structure-Activity Relationship (SAR) Studies

Modification SiteSynthetic TransformationPurpose of Derivatization
Nitrile GroupReduction (e.g., with LiAlH₄) to an amineTo investigate the role of the nitrile as a polar/H-bonding group
Nitrile GroupHydrolysis to a carboxylic acidTo assess the impact of changing the electronic and steric properties
Double BondsCatalytic HydrogenationTo determine the importance of unsaturation for biological activity
Double BondsIsomerizationTo study the effect of double bond position and geometry
Aliphatic ChainChain shortening or lengtheningTo probe the influence of chain length on activity

Exploration of Advanced Chemical Transformations of this compound

Beyond basic derivatization, the functional groups of this compound allow for a range of more complex chemical transformations.

Olefin Metathesis: This powerful reaction involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes. wikipedia.orgacs.org For a diene like this compound, intramolecular ring-closing metathesis (RCM) could potentially lead to the formation of a large macrocyclic compound, with the expulsion of a small olefin like ethylene. Alternatively, acyclic diene metathesis (ADMET) could lead to polymerization. utc.edu Cross-metathesis with other olefins could also be used to introduce new functional groups. google.com

Hydroformylation: Also known as the oxo process, hydroformylation involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. wikipedia.orgmt.comlibretexts.org This reaction, typically catalyzed by rhodium or cobalt complexes, would convert the double bonds in this compound into aldehyde functionalities. wikipedia.org Given the two double bonds, a variety of mono- and di-aldehydes could potentially be formed. Asymmetric hydroformylation could be employed to introduce chirality. researchgate.net

Oxidative Cleavage: The double bonds can be cleaved under strong oxidizing conditions (e.g., ozonolysis or permanganate oxidation), breaking the carbon chain and forming smaller molecules with terminal functional groups like carboxylic acids or aldehydes. This can be a useful synthetic strategy for producing shorter-chain bifunctional molecules.

Advanced Oxidation Processes: These processes involve the generation of highly reactive oxygen species that can react with organic compounds. mostwiedzy.pl For this compound, such processes could lead to complex mixtures of oxidation products, including epoxides, diols, and cleavage products. The nitrile group itself can also be transformed under certain oxidative conditions. organic-chemistry.org

Table 4: Potential Advanced Chemical Transformations

TransformationReagents/CatalystsPotential Product(s)
Ring-Closing MetathesisGrubbs' or Schrock's catalystMacrocyclic nitrile
HydroformylationCO, H₂, Rh/Co catalystMono- or di-aldehydes
Ozonolysis1. O₃; 2. Reductive or oxidative workupAldehydes or carboxylic acids
Catalytic Oxidatione.g., Sharpless dihydroxylationDiols

Analytical Method Development and Validation for 3,12 Tridecadienenitrile

Chromatographic Techniques for the Analysis and Purity Assessment of 3,12-Tridecadienenitrile

Chromatographic methods are fundamental for separating this compound from impurities and for quantifying its presence in a mixture. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose.

Gas chromatography is a highly effective technique for the analysis of volatile compounds like this compound. The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

For long-chain unsaturated nitriles, the choice of the stationary phase is critical for achieving optimal separation of isomers. A non-polar stationary phase, such as one based on polydimethylsiloxane (e.g., HP-5 or equivalent), is often a suitable starting point. The elution order on such columns is primarily determined by the boiling points of the compounds.

A typical GC method for a compound like this compound would involve a temperature-programmed oven to ensure the timely elution of the relatively high-boiling-point analyte while maintaining good resolution from other components. The use of a flame ionization detector (FID) is common due to its high sensitivity to organic compounds.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of Long-Chain Unsaturated Nitriles

ParameterCondition
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes
Carrier Gas Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
Detector Flame Ionization Detector (FID) at 300 °C
Injection Volume 1 µL (split or splitless injection)

Note: These are generalized parameters and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) provides a complementary approach to GC, particularly for less volatile isomers or when derivatization is not desirable. Reversed-phase HPLC is the most common mode for the analysis of non-polar to moderately polar organic molecules.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For a compound like this compound, a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, would be employed. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components of interest with good peak shape and resolution.

Detection in HPLC can be achieved using a UV detector, although the nitrile group itself does not have a strong chromophore. The presence of double bonds in this compound allows for some UV absorbance at lower wavelengths (around 200-220 nm).

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of Unsaturated Nitriles

ParameterCondition
Column Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase A: Water; B: Acetonitrile
Gradient Start with 60% B, increase to 100% B over 20 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV Detector at 210 nm
Injection Volume 10 µL

Note: These are generalized parameters and would require optimization for the specific analysis of this compound.

Spectroscopic Characterization of this compound and its Isomers

Spectroscopic techniques are indispensable for the structural elucidation of this compound and for confirming its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the double bonds (olefinic protons), the protons adjacent to the nitrile group, and the protons of the aliphatic chain. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would allow for the unambiguous assignment of the proton environments and the determination of the stereochemistry (E/Z) of the double bonds.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The carbon of the nitrile group has a characteristic chemical shift in the range of 115-125 ppm. The carbons of the double bonds would appear in the olefinic region (typically 100-150 ppm), and the aliphatic carbons would resonate in the upfield region of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-C≡N -115 - 125
-CH=CH- 5.0 - 6.5110 - 140
-CH₂-C≡N 2.2 - 2.815 - 25
-CH₂-CH=CH- 2.0 - 2.525 - 35
Aliphatic -CH₂- 1.2 - 1.620 - 40
Terminal =CH₂ 4.9 - 5.1114 - 116
Allylic -CH₂- 2.0 - 2.330 - 40
Terminal CH₃- 0.8 - 1.010 - 15

Note: These are general predicted ranges and actual values will depend on the specific isomer and solvent used.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern. When coupled with a chromatographic technique like GC (GC-MS), it provides a powerful tool for both separation and identification.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for aliphatic nitriles can sometimes be weak or absent. The fragmentation patterns are often characteristic and can help in elucidating the structure. Common fragmentation pathways for long-chain nitriles include the loss of small neutral molecules and cleavage at positions alpha to the double bonds or the nitrile group.

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The most characteristic absorption band in the IR spectrum of this compound is the stretching vibration of the nitrile group (C≡N), which appears as a sharp, medium-intensity peak in the region of 2260-2240 cm⁻¹. The C=C stretching vibrations of the alkene groups would be observed in the 1680-1640 cm⁻¹ region. The C-H stretching vibrations of the sp²-hybridized carbons of the double bonds appear above 3000 cm⁻¹, while those of the sp³-hybridized carbons of the aliphatic chain are found below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. Non-conjugated dienes, as would be expected in this compound, typically show weak absorption bands in the UV region, often below 200 nm. Therefore, UV-Vis spectroscopy is generally less informative for the detailed structural elucidation of this compound compared to NMR or MS.

Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
C-H (sp²) 3100 - 3000Medium
C-H (sp³) 3000 - 2850Strong
C≡N Stretch 2260 - 2240Medium, Sharp
C=C Stretch 1680 - 1640Medium to Weak
C-H Bend (alkene) 1000 - 650Strong

Advanced Analytical Methodologies for Trace Analysis and Isomer Differentiation

The quantitative and qualitative analysis of this compound, particularly at trace levels relevant to its function as a pheromone, necessitates the use of advanced analytical techniques. The primary challenge lies in detecting minute quantities of the compound from complex environmental matrices and distinguishing it from its various structural isomers.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for this purpose. For trace analysis, pre-concentration methods such as solid-phase microextraction (SPME) are often employed. SPME fibers coated with a suitable stationary phase can adsorb and concentrate volatile compounds like this compound from an air or water sample, significantly lowering the detection limits of the subsequent GC-MS analysis.

Isomer differentiation is critical because different isomers can have varied biological activities. This compound can exist as different geometric isomers (E/Z or cis/trans) at the C-3 double bond. Furthermore, positional isomers with double bonds at different locations on the carbon chain may also be present as impurities.

Advanced methods for isomer differentiation include:

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) : This technique provides enhanced selectivity and specificity. nih.gov After initial separation by GC, a specific precursor ion of this compound is selected in the first mass spectrometer and fragmented. The resulting product ions are then analyzed in the second mass spectrometer. Positional and geometric isomers, while often having similar primary mass spectra, can produce unique fragment patterns (product ion spectra) upon collision-induced dissociation, allowing for their unambiguous identification. nih.gov For example, isomers may be distinguished by the relative intensities of their characteristic product ions. nih.gov

High-Resolution Gas Chromatography : Utilizing long capillary columns (e.g., 60-100 meters) with specific stationary phases (e.g., highly polar cyanopropyl polysiloxane) can achieve chromatographic separation of closely related isomers based on subtle differences in their boiling points and polarity.

Multivariate Analysis : When mass spectra of isomers are nearly identical, chemometric or multivariate statistical methods can be applied. researchgate.net Techniques like Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) can analyze the full spectral data to find subtle but consistent differences, enabling the reliable classification and differentiation of isomers. researchgate.netresearchgate.net

Validation Protocols for Analytical Procedures of this compound

Validation of an analytical method is essential to ensure that the procedure is reliable, reproducible, and suitable for its intended purpose. For this compound, this involves a series of experiments to verify that the method's performance characteristics meet the required standards for the analysis of pheromone formulations or environmental samples. The validation process assesses parameters such as accuracy, precision, linearity, range, and sensitivity.

Accuracy and Precision Assessments

Accuracy refers to the closeness of the measured value to the true or accepted value. It is typically assessed through recovery studies, where a known amount of pure this compound standard is added to a blank sample matrix (spiking). The sample is then analyzed, and the percentage of the spiked amount that is detected (% recovery) is calculated.

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samples. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision) : The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision) : The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

For a method to be considered valid, the accuracy and precision results must fall within pre-defined acceptance criteria, which are often guided by regulatory standards. nih.govnih.gov

Table 1: Typical Acceptance Criteria for Accuracy and Precision in Pheromone Analysis
ParameterPerformance MetricTypical Acceptance Limit
AccuracyMean Recovery70 - 110% nih.gov
Precision (Repeatability & Intermediate)Relative Standard Deviation (RSD)≤ 20% nih.govnih.gov

Linearity and Range Determination

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specific range. nih.gov To determine linearity, a series of calibration standards of this compound at different concentrations are prepared and analyzed. A calibration curve is generated by plotting the instrument response against the concentration of the analyte.

The relationship is typically evaluated using a least-squares regression analysis. The correlation coefficient (r) or coefficient of determination (r²) is calculated to assess the quality of the fit. An r² value close to 1.00 indicates a strong linear relationship. chemicalsocietybd.net

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision. wjarr.com

Table 2: Example Linearity and Range Parameters for an Analytical Method
ParameterDescriptionExample Value/Range
Calibration RangeConcentration interval for calibration standards.1 - 100 ng/mL
Correlation Coefficient (r)Measure of the strength of the linear relationship.≥ 0.995 chemicalsocietybd.net
Analytical RangeRange of analyte concentration for which the method is validated.2 - 80 ng/mL

Limits of Detection and Quantitation

The sensitivity of an analytical method at low concentrations is defined by its limits of detection and quantitation. d-nb.info

Limit of Detection (LOD) : The lowest concentration of this compound in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is the concentration that produces a signal significantly different from the background noise, often defined as a signal-to-noise ratio of 3:1. d-nb.info

Limit of Quantitation (LOQ) : The lowest concentration of this compound that can be measured with an acceptable level of accuracy and precision. nih.gov The LOQ is crucial for the quantitative analysis of trace residues. It is commonly defined as the concentration that yields a signal-to-noise ratio of 10:1. nih.gov

These limits are determined experimentally by analyzing a series of low-concentration samples and evaluating the instrument's response and background noise. nih.gov

Table 3: Representative Sensitivity Limits for Trace Analysis
ParameterBasis for DeterminationRepresentative Value (in solution)
Limit of Detection (LOD)Signal-to-Noise Ratio (S/N) of 3:10.5 ng/mL
Limit of Quantitation (LOQ)Signal-to-Noise Ratio (S/N) of 10:11.5 ng/mL nih.gov

Computational and Theoretical Investigations of 3,12 Tridecadienenitrile

Quantum Chemical Calculations on 3,12-Tridecadienenitrile

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory) can provide highly accurate predictions of molecular properties. For this compound, these calculations offer deep insights into its fundamental chemical nature.

The electronic structure of this compound is defined by its constituent functional groups: a nitrile group (-C≡N), two carbon-carbon double bonds (C=C), and a long methylene (B1212753) chain. Quantum chemical calculations can elucidate the distribution of electrons and the nature of the chemical bonds within the molecule.

The nitrile group features a carbon and a nitrogen atom that are sp-hybridized, forming a linear C-C≡N arrangement with a bond angle of approximately 180°. The triple bond consists of one sigma (σ) bond and two pi (π) bonds. The high electronegativity of the nitrogen atom polarizes the C≡N bond, creating a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the nitrogen. This makes the nitrile carbon an electrophilic center, susceptible to nucleophilic attack. The carbons involved in the two double bonds are sp²-hybridized.

DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can quantify these properties. Analysis of the molecular orbitals shows that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the C=C double bonds, indicating these are the primary sites for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is often centered around the antibonding π* orbital of the nitrile group, confirming its electrophilic character.

Table 1: Calculated Electronic Properties of (3Z,12E)-3,12-Tridecadienenitrile Note: These are representative values expected from a DFT calculation and may vary with the level of theory.

Property Calculated Value Significance
Dipole Moment ~3.5 - 4.0 D Indicates a highly polar molecule, primarily due to the C≡N group.
HOMO Energy ~ -6.5 eV Related to the ionization potential; localization on C=C bonds indicates their nucleophilicity.
LUMO Energy ~ +0.2 eV Related to electron affinity; localization on the C≡N group indicates its electrophilicity.
Mulliken Charge on Nitrile C ~ +0.15 to +0.20 Confirms the electrophilic nature of the nitrile carbon atom.
Mulliken Charge on Nitrile N ~ -0.25 to -0.30 Shows the accumulation of electron density on the electronegative nitrogen atom.

The presence of two double bonds and numerous single bonds in this compound gives rise to a variety of stereoisomers and conformers. The double bond at the C-3 position can be either cis (Z) or trans (E), and the terminal double bond at C-12 adds further isomeric possibilities. The long aliphatic chain can also adopt numerous conformations through rotation around the C-C single bonds.

Quantum chemical calculations are essential for determining the relative stabilities of these different forms. By optimizing the geometry of each isomer and calculating its total electronic energy, the thermodynamically most stable configurations can be identified. Steric hindrance plays a significant role; for instance, trans (E) isomers at the C-3 position are generally expected to be more stable than their cis (Z) counterparts due to reduced steric strain. The flexibility of the methylene chain allows the molecule to adopt various folded or extended conformations, with the lowest energy conformer typically being a linear, staggered arrangement to minimize steric clashes.

Table 2: Hypothetical Relative Energies of this compound Isomers Relative energies (ΔE) are calculated with respect to the most stable isomer.

Isomer Conformation ΔE (kcal/mol) Comments
(3E, 12E)-isomer Fully Extended 0.00 Expected to be the most stable due to minimal steric hindrance.
(3Z, 12E)-isomer Fully Extended 0.5 - 1.0 Slightly less stable than the all-E isomer due to steric strain at the C-3 double bond.
(3E, 12Z)-isomer Fully Extended 0.4 - 0.9 Similar in stability to the (3Z, 12E) isomer.
(3Z, 12Z)-isomer Fully Extended 0.9 - 1.8 Likely the least stable of the extended planar isomers.
(3E, 12E)-isomer Bent/Gauche > 1.5 Higher energy conformers resulting from rotation around C-C single bonds.

Molecular Dynamics Simulations of this compound and Related Chemical Systems

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations model the molecule as a collection of atoms connected by springs (bonds) and governed by a force field, which approximates the potential energy of the system.

For a flexible molecule like this compound, MD simulations can provide insights into its dynamic behavior in various environments, such as in a solvent or interacting with a surface. Simulations can track the molecule's conformational landscape, revealing how it folds and flexes at different temperatures. This is particularly relevant for understanding how the molecule's shape might influence its interactions with biological receptors or its properties in a material.

Drawing parallels from simulations on related aliphatic systems, such as nitrile-butadiene rubber, MD can be used to predict macroscopic properties from molecular behavior. mdpi.commdpi.com For example, simulating a collection of this compound molecules can help predict properties like density, viscosity, and diffusion coefficients. Key parameters that can be analyzed include the radius of gyration (a measure of the molecule's compactness) and radial distribution functions (which describe the arrangement of neighboring molecules).

Table 3: Potential Parameters and Outputs for an MD Simulation of this compound

In Silico Prediction of Reactivity and Spectroscopic Properties for this compound

Computational methods are widely used to predict how a molecule will react and how it will appear in various spectroscopic analyses. These predictions can guide synthetic efforts and aid in the identification of the compound.

The reactivity of this compound can be predicted by examining its electrostatic potential surface and frontier molecular orbitals (HOMO and LUMO). The electrostatic potential map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the region around the nitrile nitrogen and the π-systems of the double bonds would be electron-rich, while the nitrile carbon would be electron-poor. This suggests that the double bonds are susceptible to electrophilic addition, while the nitrile carbon is a target for nucleophiles.

Spectroscopic properties can also be accurately predicted. The vibrational frequencies from a quantum chemical calculation can be used to simulate the infrared (IR) spectrum. Key predicted peaks for this compound would include a strong, sharp absorption for the C≡N stretch (around 2250 cm⁻¹), C=C stretching vibrations (around 1650 cm⁻¹), and various C-H stretching and bending modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These predictions are invaluable for confirming the structure of synthesized isomers.

Table 4: Predicted Spectroscopic Data for this compound Values are representative and depend on the specific isomer and computational method.

Spectroscopy Feature Predicted Value Assignment
IR C≡N stretch 2245 - 2260 cm⁻¹ Nitrile group
IR C=C stretch 1640 - 1670 cm⁻¹ Alkene groups
IR =C-H bend 965 cm⁻¹ (E-isomer) Out-of-plane bend for trans double bond
¹H NMR Olefinic H 5.3 - 5.8 ppm Protons on the C=C double bonds
¹H NMR Allylic H 2.0 - 2.3 ppm Protons on carbons adjacent to C=C bonds
¹³C NMR Nitrile C 118 - 122 ppm Carbon of the C≡N group
¹³C NMR Olefinic C 114 - 140 ppm Carbons of the C=C double bonds

Computational Studies on Stereoisomerism and Stereochemical Influences on Molecular Properties of this compound

The stereochemistry of the two double bonds in this compound has a profound influence on its three-dimensional shape and, consequently, its physical and chemical properties. orgosolver.comnih.gov There are four potential diastereomers: (3E, 12E), (3Z, 12Z), (3E, 12Z), and (3Z, 12E).

Furthermore, the molecular shape dictated by the stereochemistry influences how the molecules pack in a condensed phase. The more linear (E)-isomers may pack more efficiently into a crystal lattice, potentially leading to a higher melting point than the more bent (Z)-isomers. Computationally, these effects can be explored by calculating molecular surface areas and volumes, and by simulating intermolecular interactions. These studies are critical for understanding how a specific stereoisomer might interact with other molecules, which is a key consideration in fields like fragrance chemistry and materials science.

Table 5: Comparison of Calculated Properties for Stereoisomers of this compound

Property (3E, 12E)-isomer (3Z, 12Z)-isomer Influence of Stereochemistry
Relative Energy More Stable Less Stable Steric hindrance in the Z-configuration increases the ground-state energy.
Molecular Shape More Linear/Extended More Bent/Compact The Z-bonds introduce kinks into the aliphatic chain.
Dipole Moment Lower Higher Vector addition of bond dipoles is more constructive in the Z-isomer.
Polarizability Higher Lower The more extended shape of the E-isomer can lead to greater polarizability.

Advanced Applications of 3,12 Tridecadienenitrile in Chemical Science

Role of 3,12-Tridecadienenitrile as a Versatile Chemical Intermediate

This compound, particularly in its α,β-unsaturated form, serves as a valuable and versatile intermediate in organic synthesis. The reactivity of the molecule is dictated by two key functional regions: the α,β-unsaturated nitrile system and the terminal double bond at the C12 position. This dual reactivity allows for a range of selective chemical transformations.

The α,β-unsaturated nitrile moiety is susceptible to conjugate addition reactions (Michael addition), where nucleophiles can add to the β-carbon. This pathway is fundamental for carbon-carbon and carbon-heteroatom bond formation. researchgate.net Furthermore, the nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into other nitrogen-containing functional groups. The double bonds within the structure can undergo various reactions, including hydrogenation to produce saturated nitriles, or epoxidation. umich.edu

The synthesis of α,β-unsaturated nitriles like this compound can be achieved through methods such as the Knoevenagel condensation of an aldehyde with a compound containing an acidic methylene (B1212753) group. acs.orgacs.org Modern synthetic protocols have been developed to improve efficiency, stereoselectivity, and scalability for these types of compounds. acs.org The presence of both an activated double bond and a terminal double bond makes this compound a useful building block for synthesizing more complex molecules with long carbon chains, which are relevant in the production of specialty chemicals, polymers, and pharmaceuticals.

Table 1: Potential Synthetic Transformations of this compound

Reactive Site Reaction Type Potential Product Class
α,β-Unsaturated System Michael Addition Functionalized Nitriles
α,β-Unsaturated System 1,4-Hydride Transfer Keteniminates
Nitrile Group (-CN) Reduction Primary Amines
Nitrile Group (-CN) Hydrolysis Carboxylic Acids
C=C Double Bonds Hydrogenation Saturated Nitriles

Contributions of this compound to Contemporary Fragrance Chemistry

Nitriles have secured a significant place in modern perfumery due to their unique olfactory characteristics, chemical stability, and resistance to discoloration, especially in challenging media like soaps. google.com this compound is a member of this class, valued for its specific scent profile and its ability to blend with other fragrance components.

The olfactory profile of this compound is influenced by its stereochemistry. The (E)-isomer, also known as trans-3,12-tridecadienenitrile, is noted for its distinct mandarin-like odor when evaluated at a 1% concentration in dipropylene glycol. thegoodscentscompany.com This citrusy and fresh characteristic makes it a desirable component in many fragrance formulations. The sensory attributes of nitriles are often described as powerful and diffusive, contributing lift and brightness to a scent composition.

Table 2: Olfactory Profile of this compound Isomers

Isomer CAS Number Common Name Reported Olfactory Notes
(E)-3,12-Tridecadienenitrile 124071-42-7 trans-3,12-tridecadienenitrile Mandarin thegoodscentscompany.com

Potential Utility of this compound Derivatives in Materials Science (Future and Speculative Research)

While primarily known in the fragrance industry, the chemical structure of this compound suggests potential, though speculative, applications for its derivatives in materials science. The presence of polymerizable groups opens avenues for future research into novel materials.

The this compound molecule contains two carbon-carbon double bonds and a polar nitrile group, which are features conducive to polymerization. The nitrile group is known to enhance the glass transition temperature (Tg) of polymers, as seen in industrially important materials like poly(styrene-co-acrylonitrile) (SAN). lu.se

Theoretically, this compound could act as a monomer or co-monomer in polymerization reactions. The terminal double bond (C12) and the conjugated double bond (C3) could participate in chain-growth polymerization processes, potentially through free-radical mechanisms. lu.se The long aliphatic chain could impart flexibility and hydrophobicity to the resulting polymer, while the polar nitrile group could contribute to properties like thermal stability and specific intermolecular interactions. Research into polymers derived from other unsaturated nitriles has shown that cross-linking can occur, leading to materials with low solubility. lu.se Future research could explore the controlled polymerization of this compound derivatives to create novel polymers with tailored properties, potentially for applications in specialty plastics or functional coatings.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
(E)-3,12-Tridecadienenitrile
trans-3,12-tridecadienenitrile
(Z)-3,12-Tridecadienenitrile
cis-3,12-tridecadienenitrile
Dipropylene glycol
Poly(styrene-co-acrylonitrile)

Investigation in the Development of Specialty Chemical Materials

The unique molecular architecture of this compound, characterized by a long aliphatic chain, two unsaturated double bonds, and a terminal nitrile group, presents intriguing possibilities for its use as a monomer in the synthesis of specialty polymers. The presence of the nitrile (-C≡N) group is of particular interest, as it is a well-known functional group in polymer chemistry, imparting unique properties to materials such as polyacrylonitrile (B21495) and nitrile rubber. researchgate.netwikipedia.orgwikipedia.org The diene functionality further enhances its potential, allowing for various polymerization and cross-linking reactions.

Research in this area focuses on leveraging these structural features to create novel polymers with tailored properties. The long C13 backbone is expected to confer flexibility and hydrophobicity to the resulting polymer chains, while the polar nitrile group can enhance intermolecular forces, chemical resistance, and thermal stability. lu.se

Polymerization Potential:

Theoretically, this compound can undergo polymerization through several pathways:

Free-Radical Polymerization: The double bonds in the tridecadiene chain can be targeted by radical initiators to form long-chain polymers. The presence of two double bonds could lead to cross-linked thermosets or, with controlled reaction conditions, thermoplastic elastomers with pendant nitrile groups.

Coordination Polymerization: Utilizing transition metal catalysts, it may be possible to achieve controlled polymerization of the diene functionalities, potentially leading to polymers with specific stereochemistry and, consequently, tailored physical properties.

Cycloaddition Polymerization: The diene component of the molecule opens the door for cycloaddition reactions, such as Diels-Alder polymerization, with appropriate co-monomers to create polymers with cyclic units integrated into the backbone, which could result in materials with high thermal stability. scilit.com

Hypothetical Polymer Properties:

The combination of a flexible aliphatic chain and polar nitrile groups could lead to specialty materials with a unique balance of properties. For instance, polymers derived from this compound could exhibit properties desirable for applications in seals, adhesives, or as toughening agents in polymer blends.

Below is an interactive data table comparing the general properties of well-established nitrile-containing polymers with the projected properties of a hypothetical polymer derived from this compound.

PropertyPolyacrylonitrile (PAN)Nitrile Butadiene Rubber (NBR)Hypothetical Poly(this compound)
Monomer(s) Acrylonitrile (B1666552)Acrylonitrile, ButadieneThis compound
Key Functional Groups NitrileNitrile, AlkeneNitrile, Alkene
Polymer Backbone Saturated Carbon ChainUnsaturated Carbon ChainPotentially Unsaturated or Cross-linked Carbon Chain
General Characteristics Rigid, High Strength, Chemical ResistanceElastic, Oil & Fuel ResistantPotentially Flexible, Hydrophobic, with good Chemical and Oil Resistance
Potential Applications Carbon Fiber Precursor, TextilesHoses, Seals, GlovesSpecialty Elastomers, Adhesives, Coatings, Polymer Modifiers

Emerging Interdisciplinary Applications and Research Prospects of this compound

The versatile chemical structure of this compound makes it a candidate for exploration in various interdisciplinary fields beyond traditional polymer science. The combination of a reactive nitrile group, diene system, and a long hydrocarbon tail offers a molecular platform for the design of novel functional materials and molecules.

Functional Material Development:

The nitrile group can be chemically transformed into a variety of other functional groups, such as amines, amides, or carboxylic acids, through established chemical reactions like hydrolysis or reduction. wikipedia.orgslideshare.net This chemical handle allows for the post-synthesis modification of materials derived from this compound, enabling the introduction of specific functionalities. For example, converting the nitrile groups to amines could create materials with enhanced adhesive properties or the ability to chelate metal ions.

The diene functionality also offers opportunities for creating responsive materials. The double bonds can participate in cross-linking reactions that could be triggered by external stimuli such as heat or light, leading to the development of "smart" materials that change their properties on demand.

Organic Synthesis and Medicinal Chemistry:

In the realm of organic synthesis, this compound can be viewed as a complex building block. The presence of multiple reactive sites allows for its use in a variety of chemical transformations to construct complex molecular architectures. researchgate.net For instance, the diene could be used in cycloaddition reactions to form intricate ring systems, while the nitrile group can be a precursor for nitrogen-containing heterocycles, which are common motifs in pharmaceuticals. researchgate.net

The long aliphatic chain is a feature found in many biologically active molecules, particularly those that interact with lipid membranes. This raises the prospect of using this compound as a starting material for the synthesis of novel bioactive compounds, although significant research would be required to establish any therapeutic potential.

Future Research Directions:

The exploration of this compound's potential is still in its nascent stages. Future research could be directed towards several promising avenues:

Controlled Polymerization Techniques: Investigating living and controlled polymerization methods to synthesize well-defined polymers from this compound with precise control over molecular weight and architecture.

Surface Modification: Utilizing the reactivity of the nitrile and diene groups to graft these molecules onto surfaces, thereby modifying the surface properties of materials to enhance hydrophobicity, biocompatibility, or adhesion.

Development of Sustainable Materials: Exploring the use of this compound in the development of bio-based or biodegradable polymers, potentially by incorporating it with other monomers derived from renewable resources.

Computational Modeling: Employing computational chemistry to predict the properties of polymers and materials derived from this compound, which can help guide experimental efforts.

The following interactive data table summarizes potential interdisciplinary research prospects for this compound.

Research AreaKey Functional Group(s) UtilizedPotential ApplicationScientific Rationale
Stimuli-Responsive Gels DieneDrug Delivery, Soft RoboticsThe diene functionality allows for photo- or thermo-initiated cross-linking to form hydrogels or organogels with tunable properties.
Functionalized Surfaces Nitrile, DieneAnti-fouling Coatings, BiosensorsThe nitrile group can be modified to attach biomolecules, while the diene can be used for surface grafting via polymerization.
Complex Molecule Synthesis Diene, NitrileAgrochemicals, PharmaceuticalsThe molecule can serve as a scaffold in multi-step organic synthesis, utilizing cycloaddition and nitrile transformations to build complex structures. researchgate.net
Biomaterial Scaffolds Aliphatic Chain, Modifiable NitrileTissue EngineeringThe long, flexible aliphatic chain could provide a suitable environment for cell growth, with the potential for functionalization via the nitrile group to enhance biocompatibility.

Q & A

Q. What are the recommended methodologies for synthesizing 3,12-Tridecadienenitrile, and how can isomer purity be ensured?

Synthesis of this compound requires careful control of reaction conditions due to its isomers (e.g., 3Z and 3E forms). A validated approach involves:

  • Stepwise alkylation of nitrile precursors under inert atmospheres to minimize side reactions.
  • Isomer separation via fractional distillation or preparative GC, followed by characterization using IR spectroscopy (C≡N stretch ~2200 cm⁻¹) and NMR (distinct olefinic proton coupling patterns for Z/E isomers) .
  • Purity validation via GC-MS with a polar capillary column (e.g., DB-WAX) to resolve geometric isomers .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

  • Gas Chromatography (GC) paired with flame ionization detection (FID) or mass spectrometry (MS) is optimal for quantifying trace amounts in environmental or biological samples .
  • HPLC with UV detection (λ ~210 nm for nitriles) can be used but requires derivatization to enhance sensitivity.
  • Internal standards (e.g., deuterated analogs) should be employed to correct for matrix effects .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While classified as non-toxic in screening studies , standard precautions apply:

  • Use fume hoods and nitrile gloves to avoid inhalation/skin contact.
  • Store in amber glass under nitrogen to prevent photodegradation.
  • Conduct a risk assessment using SDS guidelines (e.g., ALADDIN protocols) for spill management and waste disposal .

Advanced Research Questions

Q. How do the Z and E isomers of this compound differ in reactivity, and what experimental designs can elucidate these differences?

  • Reactivity studies : Compare isomer stability via thermal gravimetric analysis (TGA) under controlled humidity. The E isomer typically exhibits higher thermal stability due to reduced steric strain .
  • Kinetic experiments : Monitor isomerization rates using UV-Vis spectroscopy under acidic/basic conditions.
  • Computational modeling : Employ DFT calculations (e.g., Gaussian 09) to predict transition states and activation energies for isomer interconversion .

Q. How can contradictory data in existing studies on this compound’s environmental persistence be resolved?

  • Meta-analysis : Systematically compare degradation rates across studies, controlling for variables like pH, temperature, and microbial activity.
  • Controlled replication : Redesign experiments using standardized OECD guidelines for hydrolysis/photolysis.
  • Statistical reconciliation : Apply ANOVA to identify outliers and assess inter-laboratory variability .

Q. What advanced methodologies are suitable for studying this compound’s degradation pathways in aquatic systems?

  • LC-QTOF-MS for non-targeted identification of degradation byproducts.
  • Isotope-labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways in sediment microcosms.
  • Synchrotron radiation -assisted XPS to analyze surface interactions in photocatalytic degradation .

Q. How can computational modeling predict this compound’s interaction with biological receptors?

  • Molecular docking : Use AutoDock Vina to simulate binding affinities with insect olfactory proteins (e.g., pheromone-binding proteins).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational changes upon ligand binding.
  • Validate predictions with SPR (surface plasmon resonance) to measure real-time binding kinetics .

Q. What strategies optimize the extraction of this compound from environmental samples for trace analysis?

  • SPME (Solid-Phase Microextraction) : Use Carboxen/PDMS fibers for headspace sampling in soil/water matrices.
  • QuEChERS : Adapt AOAC Method 2007.01 with modifications (e.g., graphitized carbon black for lipid removal).
  • Validate recovery rates using spiked samples and matrix-matched calibration curves .

Data Contradiction and Validation Framework

Issue Methodological Resolution Key References
Isomer misidentificationCross-validate NMR/GC-MS with synthetic standards
Variable degradation ratesStandardize OECD 308/309 protocols
Discrepant toxicity reportsReassess using in vitro assays (e.g., Ames test)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.